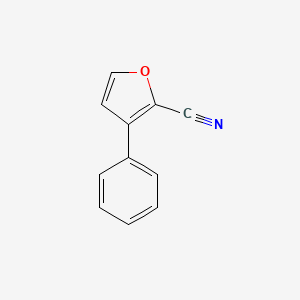

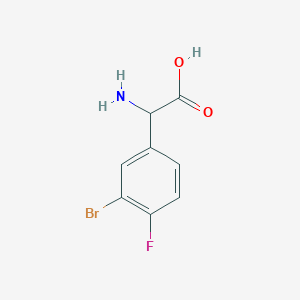

![molecular formula C10H10N6 B2649307 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 117480-53-2](/img/structure/B2649307.png)

3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the CAS Number: 117480-53-2 . It has a molecular weight of 214.23 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole” is 1S/C10H10N6/c1-5-2-3-7-6 (4-5)8-9 (12-7)13-10 (14-11)16-15-8/h2-4H,11H2,1H3, (H2,12,13,14,16) .Physical And Chemical Properties Analysis

As mentioned earlier, “3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole” is a solid compound . More specific physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Cancer Therapy

The compound has shown potential in cancer therapy. It has been used in the design and synthesis of a novel series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators . The antiproliferative activity evaluation against cancer cells led to the identification of a compound that displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 .

Iron Chelation

The compound has been used as an iron chelator. Iron chelators are natural or synthetic small molecules that bind iron ions with a high affinity . They were initially used in the treatment of iron ion-overload syndromes and are now being repurposed to treat cancers .

Cell Cycle Arrest

The compound has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . This could be a potential mechanism for its anticancer activity.

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Selective Binding to Ferrous Ions

Unlike VLX600, an iron chelator, the compound selectively binds to ferrous ions, but not to ferric ions . The addition of Fe2+ abolished the cytotoxicity of the compound .

Potential Anti-HIV Activity

While not directly related to “3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole”, indole derivatives have been reported to have potential anti-HIV activity . It’s possible that further research could explore this potential application for the compound.

Propriétés

IUPAC Name |

(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-5-2-3-7-6(4-5)8-9(12-7)13-10(14-11)16-15-8/h2-4H,11H2,1H3,(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIGVTNBJSLTIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322060 |

Source

|

| Record name | (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645378 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole | |

CAS RN |

117480-53-2 |

Source

|

| Record name | (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2649225.png)

![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2649226.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2649239.png)

![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2649245.png)

![2-(5-Methyl-1,2-oxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2649246.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2649247.png)